molecular formula C13H14N2O2 B2834694 N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 478041-45-1

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2834694
M. Wt: 230.267
InChI Key: UWHKSOLDINGJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. The name suggests that it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is present in many important molecules in nature, including some amino acids and neurotransmitters.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes an ethyl group (C2H5) attached to a nitrogen atom in the indole structure, a methyl group (CH3) attached to the 2-position of the indole, and a 2-oxoacetamide group (CH3C(=O)NH) also attached to the indole .


Chemical Reactions Analysis

Indole compounds are generally reactive towards electrophilic substitution, due to the electron-rich nature of the aromatic ring system . Therefore, this compound might undergo reactions with electrophiles at several positions on the indole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are generally crystalline solids that are slightly soluble in water but more soluble in organic solvents .

Scientific Research Applications

Antiallergic Agents

Research has explored the synthesis of new compounds related to N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for their potential as antiallergic compounds. Studies found that these compounds, including various N-(pyridin-4-yl)-(indol-3-yl)alkylamides, exhibit significant antiallergic potency, with some compounds demonstrating enhanced inhibitory activity against histamine release and interleukin production, suggesting potential applications in treating allergies (C. Menciu et al., 1999).

Melatonin Receptor Ligands

Another area of application is in the development of melatonin receptor ligands. Compounds structurally related to N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been investigated for their binding affinity to MT1 and MT2 membrane receptors. These studies aim to understand how modifications to the molecule's structure affect its potential as a therapeutic agent for conditions related to the melatonin receptor, indicating its utility in drug development for neurological and sleep disorders (Gian Marco Elisi et al., 2020).

Potential Therapeutic Compounds

Further research into compounds similar to N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has unveiled their potential as therapeutic agents. For instance, derivatives have been synthesized for their potential anticancer properties, with some compounds showing the ability to inhibit cell growth and induce apoptosis in cancer cell lines. This suggests that modifications to the N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure could lead to effective anticancer drugs (Yandong Wang et al., 2016).

Future Directions

The study of indole derivatives is a rich field due to the prevalence of these structures in biologically active compounds. Future research could involve the synthesis and testing of this compound for potential biological activity .

properties

IUPAC Name

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-14-13(17)12(16)11-8(2)15-10-7-5-4-6-9(10)11/h4-7,15H,3H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKSOLDINGJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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